molecular formula C8H5N3O B14216261 5-Oxa-2a,6,7-triazaacenaphthylene CAS No. 749902-49-6

5-Oxa-2a,6,7-triazaacenaphthylene

Cat. No.: B14216261
CAS No.: 749902-49-6
M. Wt: 159.14 g/mol
InChI Key: KUYLSXQXWPFKJV-UHFFFAOYSA-N
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Description

5-Oxa-2a,6,7-triazaacenaphthylene is a heterocyclic compound with a unique structure that includes oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-2a,6,7-triazaacenaphthylene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable dihydroxy compound with a triazine derivative in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5-Oxa-2a,6,7-triazaacenaphthylene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Oxa-2a,6,7-triazaacenaphthylene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Oxa-2a,6,7-triazaacenaphthylene involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial DNA replication by binding to bacterial topoisomerases, thereby preventing the bacteria from proliferating .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxa-2a,6,7-triazaacenaphthylene is unique due to its specific ring structure that combines both oxygen and nitrogen atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

749902-49-6

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

9-oxa-1,6,7-triazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),10-pentaene

InChI

InChI=1S/C8H5N3O/c1-2-11-3-4-12-8-7(11)6(1)5-9-10-8/h1-5H

InChI Key

KUYLSXQXWPFKJV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=COC3=C2C1=CN=N3

Origin of Product

United States

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